

Vecabrutinib vs pirtobrutinib non-covalent BTK inhibitors

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Compound Focus: Vecabrutinib

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Vecabrutinib vs. Pirtobrutinib at a Glance

The table below summarizes key characteristics and the latest development status of both inhibitors.

Feature	Vecabrutinib	Pirtobrutinib
Drug Type	Small molecule, non-covalent/reversible BTK inhibitor [1]	Small molecule, non-covalent/reversible BTK inhibitor [2] [3]
Primary Mechanism	Inhibits BTK and BTK C481S mutants [4] [1]	Highly selective inhibitor of wild-type and C481-mutant BTK [2] [5]
Key Binding Characteristic	Reversible binding that does not require C481 residue [4]	Binds BTK kinase domain via hydrogen bonds and hydrophobic interactions, independent of C481 [4] [2]
Highest Development Phase	Phase 1/2 (Development status unclear beyond 2018) [1]	Approved (for R/R MCL and CLL/SLL) [6]
Reported Clinical Efficacy (ORR)	Limited public clinical results [7]	CLL: 62% (in phase 1/2 trial); MCL: 57.8% (in phase 1/2 trial) [6]

Feature	Vecabrutinib	Pirtobrutinib
Reported Resistance	Novel acquired BTK mutations [7]	Novel BTK mutations (kinase proficient/impaired) outside C481, PLCG2 mutations [4] [7]

Experimental Data and Methodologies

Key experiments validate the mechanism and efficacy of these inhibitors. Pirtobrutinib has been extensively characterized, while detailed **vecabrutinib** data is less available.

Pirtobrutinib Profiling Experiments

1. Biochemical Kinase Assay

- **Objective:** Quantify inhibitor potency against BTK and mutant BTK.
- **Methodology:** BTK kinase activity measured by monitoring incorporation of [³³P]-PO₄ from [³³P]-ATP into a poly-EY peptide substrate. Percentage of control activity calculated to determine IC₅₀ values [2].
- **Key Findings:** Pirtobrutinib demonstrated low-nanomolar potency against both wild-type BTK and the C481S mutant. Enzymatic profiling showed it was highly selective for BTK across >98% of the human kinome [2] [5].

2. Cellular Phosphorylation & Proliferation Assays

- **Objective:** Assess functional inhibition of BTK signaling and anti-proliferative effects in cell models.
- **Methodology:**
 - **Signaling:** HEK293 cells stably expressing BTK or BTK C481S treated with inhibitor, followed by analysis of BTK phosphorylation (e.g., at Y551) via western blot [2].
 - **Proliferation:** B-cell lymphoma (e.g., TMD8, REC-1) or primary CLL patient-derived cells incubated with inhibitor for 72 hours. Cell viability measured using CellTiter-Glo luminescent assay [2] [3].
- **Key Findings:** Pirtobrutinib inhibited BTK autophosphorylation and downstream signaling, reducing proliferation in both wild-type and C481-mutant B-cell lines [2] [3].

3. In Vivo Xenograft Models

- **Objective:** Evaluate efficacy in live animal models.
- **Methodology:** Immunodeficient mice implanted with human B-cell lymphoma xenografts (e.g., REC-1). Animals treated orally with pirtobrutinib or vehicle control. Tumor volume measured regularly [2].
- **Key Findings:** Pirtobrutinib treatment significantly inhibited tumor growth compared to control groups [2].

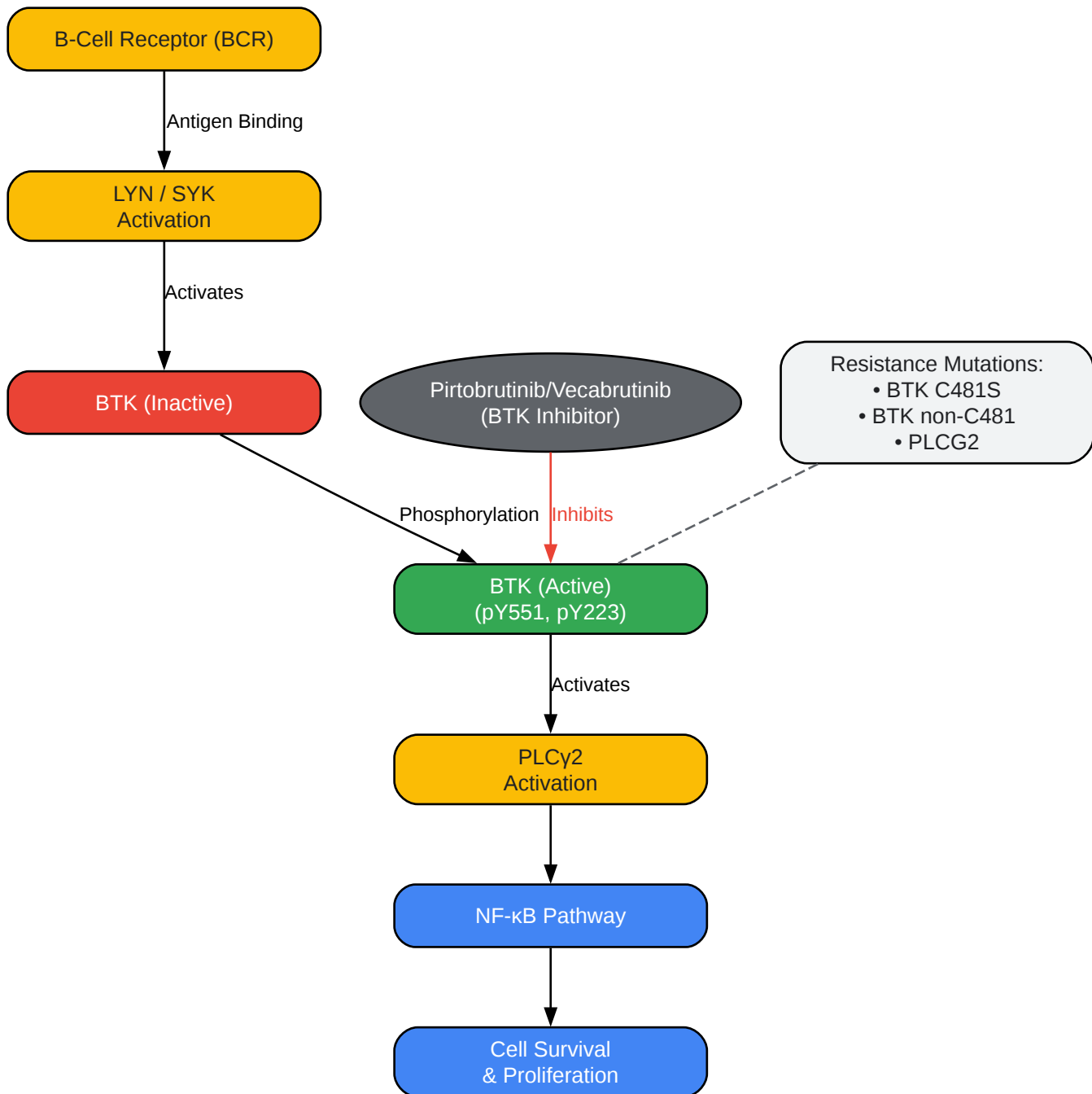
Vecabrutinib Characterization

Publicly available, detailed experimental data for **vecabrutinib** is limited. Key findings from literature include:

- **Mechanism:** Designed as a reversible inhibitor that can bind BTK without interacting with C481, maintaining activity against C481S mutants [4].
- **Clinical Status:** Reached Phase 1/2 trials for CLL and other B-cell malignancies, but no public results or development progress has been reported since 2018 [7] [1].

BTK Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the action point of BTK inhibitors.



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Pirtobrutinib has a clear lead in development and application. Its well-documented efficacy and manageable safety profile have established it as a standard option for patients resistant or intolerant to covalent BTK inhibitors [8] [6]. **Vecabrutinib** remains an earlier-stage candidate, and its future development trajectory is uncertain.

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